molecular formula C13H17NO2 B2601785 N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide CAS No. 324562-48-3

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide

Cat. No.: B2601785
CAS No.: 324562-48-3
M. Wt: 219.284
InChI Key: AUOFGVZVZXKXBK-BQYQJAHWSA-N
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Description

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide is an organic compound with a complex structure that includes a methoxyethyl group, a methylphenyl group, and a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide typically involves the reaction of 4-methylbenzaldehyde with 2-methoxyethylamine under specific conditions. The reaction proceeds through a series of steps including condensation and amide formation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide exerts its effects involves interactions with specific molecular targets and pathways. The methoxyethyl group and the propenamide backbone play crucial roles in its binding affinity and reactivity. These interactions can modulate various biological processes, making the compound a subject of interest in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Methoxyethyl)-3-(4-methylphenyl)-2-propenamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-N-(2-methoxyethyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-3-5-12(6-4-11)7-8-13(15)14-9-10-16-2/h3-8H,9-10H2,1-2H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOFGVZVZXKXBK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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